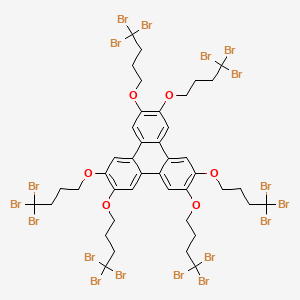
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is a complex organic compound characterized by its triphenylene core and multiple brominated butoxy side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-tribromobutyl bromide under specific conditions. The process generally requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the triphenylene core with the brominated butoxy groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triphenylene derivative, while oxidation might produce a triphenylene oxide.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing larger, more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene exerts its effects is primarily through its ability to interact with other molecules via its brominated butoxy groups. These interactions can influence molecular pathways and targets, making it useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Similar in structure but with formyl groups instead of brominated butoxy groups.
2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene: Contains amino groups instead of brominated butoxy groups.
Uniqueness
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is unique due to its multiple brominated butoxy side chains, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
603132-12-3 |
|---|---|
Molecular Formula |
C42H42Br18O6 |
Molecular Weight |
2081.0 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene |
InChI |
InChI=1S/C42H42Br18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2 |
InChI Key |
BHAIAMGVOCTWPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


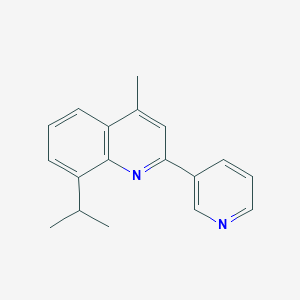
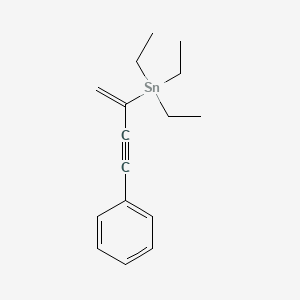
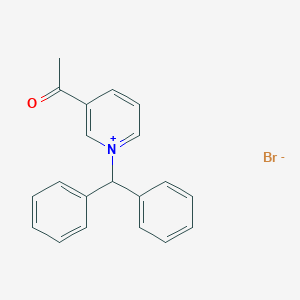
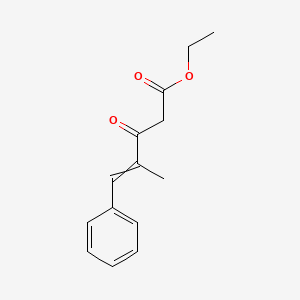
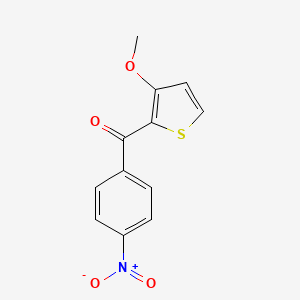
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
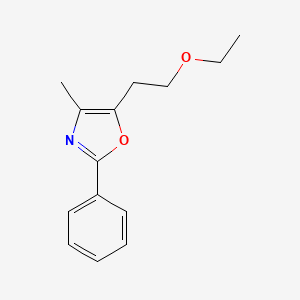
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
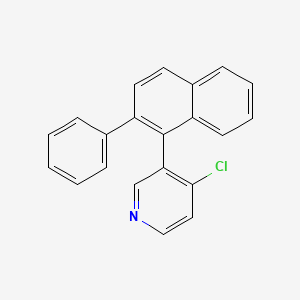
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
